2-ヨード-4-メチル-1,3-オキサゾール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

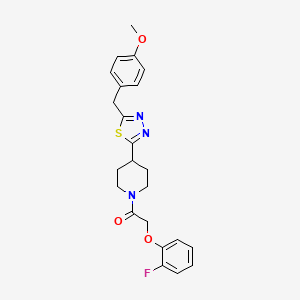

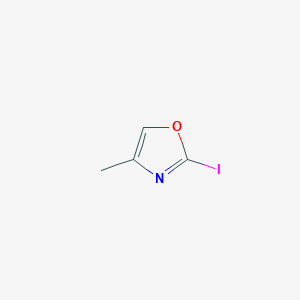

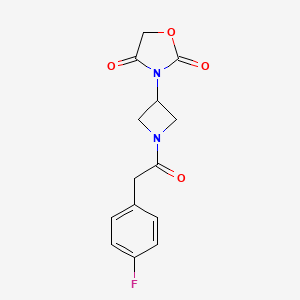

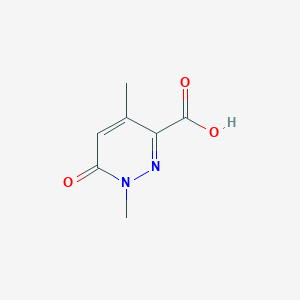

2-Iodo-4-methyl-1,3-oxazole is a chemical compound with the molecular formula C4H4INO. It has a molecular weight of 208.99 . It is typically stored at a temperature of 4 degrees Celsius and has a purity of 95%. It is usually in powder form .

Synthesis Analysis

The synthesis of 1,3-oxazoles, such as 2-Iodo-4-methyl-1,3-oxazole, involves various methods. One method involves the direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 positions. This method has been developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . Another method involves the use of a quaternary ammonium hydroxide ion exchange resin to catalyze the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .Molecular Structure Analysis

The molecular structure of 2-Iodo-4-methyl-1,3-oxazole is represented by the InChI code 1S/C4H4INO/c1-3-2-7-4(5)6-3/h2H,1H3 . The InChI key is XPNRKYOOXJFVCZ-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involving 2-Iodo-4-methyl-1,3-oxazole are diverse. For instance, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents . Other reactions involve the use of a quaternary ammonium hydroxide ion exchange resin to catalyze the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .Physical and Chemical Properties Analysis

2-Iodo-4-methyl-1,3-oxazole is a powder with a molecular weight of 208.99 .科学的研究の応用

- 研究者らは、2-ヨード-4-メチル-1,3-オキサゾール誘導体の抗菌活性を評価するために、さまざまな誘導体を合成し、スクリーニングしました。 特に、3-(2-(4-メトキシベンジリデンアミノ)オキサゾール-4-イルアミノ)-2H-クロメン-2-オンのような化合物は、大腸菌と柑橘かんきつ類黄斑病菌に対して強力な抗菌活性を示しました .

抗菌活性

抗真菌特性

抗炎症作用

抗結核研究

その他の生物活性

要約すると、2-ヨード-4-メチル-1,3-オキサゾールは、さまざまな生物学的コンテキストで有望であり、そのユニークな特性は、継続的な研究の魅力的な対象となっています。 🌱🔬 .

Safety and Hazards

The safety information for 2-Iodo-4-methyl-1,3-oxazole indicates that it is associated with several hazard statements, including H302, H315, H319, and H335 . These statements correspond to hazards related to harmful ingestion, skin irritation, serious eye irritation, and respiratory irritation, respectively .

作用機序

Target of Action

This compound belongs to the oxazole family, which is known to interact with a wide range of biological targets

Mode of Action

Oxazole derivatives are known to interact with their targets through various mechanisms, such as nucleophilic attack . The specific interactions between 2-Iodo-4-methyl-1,3-oxazole and its targets remain to be elucidated.

Biochemical Pathways

Oxazole derivatives have been reported to influence a variety of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . The specific pathways affected by 2-Iodo-4-methyl-1,3-oxazole are yet to be determined.

Pharmacokinetics

Its molecular weight is 208.99 , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Given the diverse biological activities of oxazole derivatives , it is likely that 2-Iodo-4-methyl-1,3-oxazole could have multiple effects at the molecular and cellular level

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Iodo-4-methyl-1,3-oxazole. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, the storage temperature for 2-Iodo-4-methyl-1,3-oxazole is 4 degrees Celsius , suggesting that it may be sensitive to heat

生化学分析

Biochemical Properties

Oxazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and substitution pattern of the oxazole derivative .

Cellular Effects

Oxazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties . These effects are likely mediated through interactions with various cellular processes and pathways.

Molecular Mechanism

The molecular mechanism of action of 2-Iodo-4-methyl-1,3-oxazole is not well-defined. Oxazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

2-iodo-4-methyl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4INO/c1-3-2-7-4(5)6-3/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNRKYOOXJFVCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=N1)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1539210-11-1 |

Source

|

| Record name | 2-iodo-4-methyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline](/img/no-structure.png)

![2-[1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2434344.png)

![4-fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2434346.png)

![3-[3-(4-methylpiperidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B2434352.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2434356.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(isopropylthio)benzamide](/img/structure/B2434359.png)